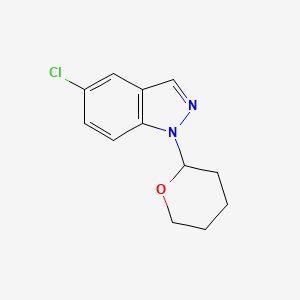
1-(2-Ethylbutyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylbutyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of N-substituted glycine derivatives with aldehydes or ketones under acidic conditions. Another method includes the reaction of 1,2-diamines with carboxylic acids or their derivatives. The choice of synthetic route often depends on the desired purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction rates and product selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylbutyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can convert the imidazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride in the presence of suitable solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products of these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethylbutyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound is utilized in the development of corrosion inhibitors, polymer stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Ethylbutyl)-1H-imidazole exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function and stability.
Comparison with Similar Compounds
1-(2-Ethylbutyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use as a solvent and catalyst in organic synthesis.
2-Phenylimidazole: Utilized in the synthesis of pharmaceuticals and as a corrosion inhibitor.
4,5-Diphenylimidazole: Employed in the development of dyes and pigments.
The uniqueness of this compound lies in its specific alkyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-(2-ethylbutyl)imidazole |
InChI |
InChI=1S/C9H16N2/c1-3-9(4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
YTDSNGSFMKIWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

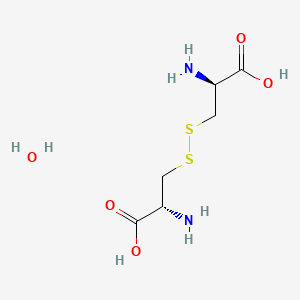

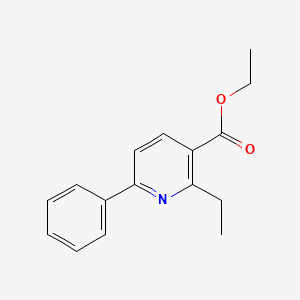
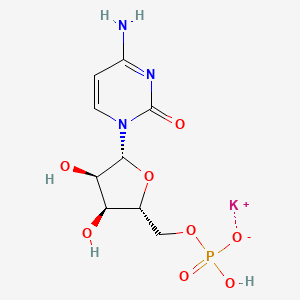
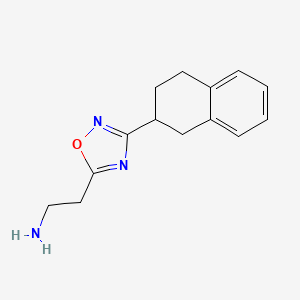
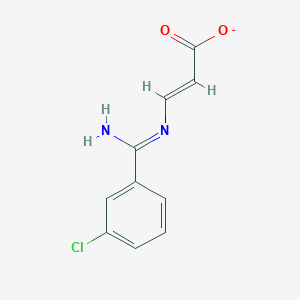
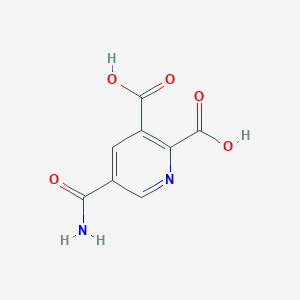

![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
